molecular formula C14H12FN5O3 B2717738 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1903308-02-0

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2717738
CAS RN: 1903308-02-0
M. Wt: 317.28
InChI Key: PTCXDSGCNJPERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O3 and its molecular weight is 317.28. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is believed to be cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .

Mode of Action

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing signal transmission in the nervous system .

Biochemical Pathways

The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide disrupts the normal degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3/c1-8-6-12(18-23-8)13(21)16-4-5-20-14(22)10-7-9(15)2-3-11(10)17-19-20/h2-3,6-7H,4-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXDSGCNJPERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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